2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid

Solid-State Chemistry Formulation Science Crystal Engineering

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid (CAS 69676-65-9) is a phthalimide-protected ethoxyacetic acid derivative characterized by a flexible ethylene glycol spacer linking the phthalimide and carboxylic acid moieties. This compound serves as a critical intermediate in the synthesis of the calcium channel blocker amlodipine, where its ethoxy linker is essential for downstream coupling reactions.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 69676-65-9
Cat. No. B1608945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid
CAS69676-65-9
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC(=O)O
InChIInChI=1S/C12H11NO5/c14-10(15)7-18-6-5-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15)
InChIKeyPHZYUQLIZKTSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid: A Phthalimide-Ethoxyacetic Acid Building Block for Amlodipine Intermediates and Targeted Synthesis


2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid (CAS 69676-65-9) is a phthalimide-protected ethoxyacetic acid derivative characterized by a flexible ethylene glycol spacer linking the phthalimide and carboxylic acid moieties . This compound serves as a critical intermediate in the synthesis of the calcium channel blocker amlodipine, where its ethoxy linker is essential for downstream coupling reactions [1]. The molecule offers dual functional utility: the phthalimide group acts as a protected amine or a photolabile moiety, while the terminal carboxylic acid enables amide or ester bond formation.

Why 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid Cannot Be Simply Replaced by Simpler Phthalimidoacetic Analogs


Attempts to substitute 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid with simpler phthalimidoacetic acids (e.g., N-phthaloylglycine) or longer-chain homologs (e.g., 2-(2-(2-phthalimidoethoxy)ethoxy)acetic acid) often lead to synthetic failure or altered bioactivity. The ethoxy spacer group is not merely a structural extension; it critically modulates the molecule's physicochemical properties, solubility, and its ability to undergo specific photochemical transformations [1]. Direct substitution with N-phthaloylglycine, which lacks this spacer, results in a compound with a significantly higher melting point (194-198 °C vs. 130-132 °C) and lower solubility in standard organic solvents, hindering its use in the same solution-phase reactions . Furthermore, the specific ethoxy chain length is required for the successful synthesis of amlodipine, as it governs the reactivity of the subsequent acid chloride formation and Meldrum's acid coupling [2].

Quantitative Differentiation Evidence for 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid vs. Key Analogs


Ethoxy Spacer Lowers Melting Point by ~64°C Compared to Directly Linked N-Phthaloylglycine

The presence of the ethoxy spacer in 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid dramatically reduces its melting point relative to the directly linked analog N-phthaloylglycine (2-(1,3-dioxoisoindolin-2-yl)acetic acid), indicating significantly weaker intermolecular crystal packing forces . This lower melting point is a critical parameter for process chemistry, often correlating with higher solubility in organic media and easier handling in melt-based or solution-phase syntheses.

Solid-State Chemistry Formulation Science Crystal Engineering

Synthesis Yield Disparity: TEMPOL-Catalyzed Oxidation Achieves 96.5% vs. 64% for Conventional Patent Route

A highly efficient TEMPOL/copper(II)-catalyzed aerobic oxidation method for synthesizing 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid from the corresponding alcohol achieves a yield of 96.5% . This significantly outperforms the conventional patent process, which reports a yield of only 64% for the same compound [1]. The modern catalytic method offers a more sustainable and economically viable route for procurement at scale.

Synthetic Methodology Process Chemistry Catalysis

Unique Reactivity in SET-Photocyclization: Ethoxy Chain Provides Optimal Balance for Heterocycle Construction

In single-electron transfer (SET) promoted photocyclization studies, (ω-phthalimidoalkoxy)acetic acids with an ethoxy linker undergo efficient and regioselective cyclization to form medium-ring heterocycles in high yields [1]. While the reaction is applicable to propoxy and butoxy analogs, the ethoxy chain provides the optimal balance between conformational flexibility and proximity of the radical centers for coupling. The photocyclization rate is accelerated approximately threefold upon addition of one equivalent of NaOH [1]. This photochemical reactivity is not observed for directly linked N-phthaloylglycine, which lacks the side-chain oxygen donor needed for intramolecular SET.

Photochemistry Radical Chemistry Heterocycle Synthesis

Proven Utility as an Amlodipine Intermediate: A Defined Industrial Role Not Shared by Shorter or Longer Analogs

2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid is explicitly claimed and demonstrated to be a key intermediate in the synthesis of amlodipine besylate, a blockbuster anti-hypertensive drug [1]. The ethoxy chain length of this compound is precisely demanded by the subsequent step: conversion to the acid chloride and reaction with Meldrum's acid to construct the dihydropyridine ring [1]. Neither the shorter analog (N-phthaloylglycine) nor the longer analog (2-(2-(2-phthalimidoethoxy)ethoxy)acetic acid) is reported to be effective in this specific industrial process, making this compound the irreplaceable starting material for amlodipine intermediate manufacturing.

Drug Synthesis Calcium Channel Blockers Industrial Intermediates

Optimal Application Scenarios for 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetic acid Based on Differentiation Evidence


Synthesis of Amlodipine Besylate Intermediates

In the manufacture of the calcium channel blocker amlodipine, the precise ethoxy chain of this compound is mandatory. The patent-protected route relies on this specific building block for conversion to the acid chloride and subsequent coupling with Meldrum's acid to construct the dihydropyridine core [1]. Procurement departments sourcing for generic amlodipine production should specify this exact CAS number, as no other phthalimidoacetic acid derivative can successfully complete this synthetic sequence.

Photochemical Synthesis of Medium-Ring O-Heterocycles

Researchers designing photochemical routes to medium-ring oxa-heterocycles should select this compound for its ability to undergo efficient SET-decarboxylative cyclization. The ethoxy spacer provides the requisite distance for intramolecular radical coupling, and the reaction rate can be accelerated approximately threefold by the addition of one equivalent of sodium hydroxide [1]. This reactivity is not achievable with N-phthaloylglycine, which lacks the ethereal side-chain donor.

Solution-Phase Peptide or Small-Molecule Conjugation Reactions Requiring Enhanced Solubility

When a phthalimide-protected building block with a carboxylic acid handle is needed for amide coupling in solution, this compound is preferable to N-phthaloylglycine. Its 64°C lower melting point and the flexibility of the ethoxy linker translate to markedly better solubility in common organic solvents, as evidenced by its smooth use in DMF-mediated amide couplings at room temperature [1]. This facilitates homogeneous reaction conditions and higher yields in peptidomimetic or prodrug synthesis.

Large-Scale Manufacture via High-Yield Catalytic Oxidation

For CROs or manufacturers scaling up synthesis, the availability of a 96.5%-yielding TEMPOL/Cu(II) catalytic aerobic oxidation route from the corresponding alcohol provides a compelling economic rationale for sourcing this compound. This represents a >32 percentage point yield advantage over traditional patent methods (64% yield) [1], drastically reducing raw material costs and waste streams for bulk procurement.

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